molecular formula C6H6ClN3O2 B3293087 4-Chloro-N-methyl-3-nitropyridin-2-amine CAS No. 884340-46-9

4-Chloro-N-methyl-3-nitropyridin-2-amine

Cat. No.: B3293087
CAS No.: 884340-46-9
M. Wt: 187.58 g/mol
InChI Key: FUIQCBWNSWDMHW-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6ClN3O2. It is a derivative of pyridine, featuring a chloro group at the 4-position, a methyl group at the N-position, and a nitro group at the 3-position. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-methyl-3-nitropyridin-2-amine typically involves the nitration of 4-chloro-2-methylpyridine followed by amination. One common method includes:

    Nitration: 4-Chloro-2-methylpyridine is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 3-position.

    Amination: The nitrated product is then subjected to amination using methylamine under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Amination: Substitution of the chloro group with an amine yields various substituted amines.

    Reduction: Reduction of the nitro group yields 4-Chloro-N-methyl-3-aminopyridin-2-amine.

    Oxidation: Oxidation of the methyl group yields 4-Chloro-3-nitropyridine-2-carboxylic acid.

Scientific Research Applications

4-Chloro-N-methyl-3-nitropyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-methyl-3-nitropyridin-2-amine largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

    4-Chloro-3-nitropyridine: Lacks the N-methyl group, making it less sterically hindered.

    2-Amino-4-chloro-3-nitropyridine: Contains an amino group instead of a methyl group, altering its reactivity and applications.

    4-Chloro-2-methyl-3-nitropyridine: Similar structure but with the nitro group at a different position.

Uniqueness: 4-Chloro-N-methyl-3-nitropyridin-2-amine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic pathways and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-N-methyl-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-8-6-5(10(11)12)4(7)2-3-9-6/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIQCBWNSWDMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-4-chloro-3-nitropyridine (590 mg, 4 mmol) was dissolved in dry THF (15 mL), the solution was cooled to 0° C. and NaH (240 mg, 6 mmol) was added. The reaction mixture was stirred for 2 hours, and allowed to warm at room temperature. The solvent was evaporated and the residue extracted between AcOEt and water. The organic layer was dried (MgSO4) and evaporated. The crude mixture was purified by column chromatography (eluent DCM) to afford the title compound (190 mg, 25%). 1H-NMR (6, ppm, DMSO-d6): 2.88 (d, 3H, Me, J=4.55 Hz), 6.86 (d, 1H, HPy,5, J=5.31 Hz), 7.44 (broad s, 1H, NH), 8.21 (d, 1H, HPy,5, J=5.30 Hz).
Quantity
590 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
240 mg
Type
reactant
Reaction Step Two
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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